Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester
CAS No.: 1152517-96-8
Cat. No.: VC16264368
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152517-96-8 |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | methyl 4-(oxolan-2-ylmethoxymethyl)benzoate |
| Standard InChI | InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3 |
| Standard InChI Key | ALSCTRMQDWASSO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)COCC2CCCO2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzoate core esterified with a methyl group at the carboxylate position. The para-position of the aromatic ring is substituted with a methoxymethyl group, which is further functionalized with a tetrahydrofuran (THF) ring . The THF moiety introduces stereochemical complexity, as the oxygen atom in the five-membered ring participates in hydrogen bonding and dipole interactions, influencing solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.29 g/mol | |
| IUPAC Name | Methyl 4-(oxolan-2-ylmethoxymethyl)benzoate | |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)COCC2CCCO2 | |
| Topological Polar Surface Area | 44.8 Ų |
Spectroscopic and Computational Insights
The compound’s infrared (IR) spectrum exhibits characteristic stretches for ester carbonyl (), aromatic C–H (), and ether C–O (). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl ester (), THF protons (), and aromatic protons (). Density functional theory (DFT) simulations predict a lowest unoccupied molecular orbital (LUMO) localized on the ester group, suggesting electrophilic reactivity at this site .
Synthetic Methodologies
Esterification and Functionalization
The synthesis typically begins with 4-bromo-2-methylbenzoic acid, which undergoes esterification with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester intermediate . Subsequent palladium-catalyzed coupling with potassium vinylfluoroborate introduces the vinyl group, which is cyclized to form the THF ring via acid-mediated intramolecular etherification .
Table 2: Representative Synthetic Route
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | , MeOH, reflux | 92% |
| 2 | Suzuki–Miyaura Coupling | Pd(dppf)Cl, dioxane, 80°C | 78% |
| 3 | Cyclization | , THF, rt | 65% |
Optimization Challenges
Key challenges include minimizing epimerization at the THF stereocenter and suppressing side reactions during cyclization. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing cyclization time from 12 hours to 45 minutes.
Pharmacological and Industrial Applications
Material Science Applications
As a chiral building block, it facilitates asymmetric synthesis of polyether antibiotics. Its methoxymethyl group serves as a protective moiety in peptide coupling reactions, enabling regioselective functionalization .
Comparative Analysis with Structural Analogs
Tetrahydrofuran vs. Tetrahydropyran Derivatives
Replacing the THF ring with a tetrahydropyran (as in methyl 4-[(tetrahydro-2H-pyran-2-yl)oxy]benzoate, CAS 106342-09-0) increases molecular weight to 236.26 g/mol but reduces ring strain, enhancing thermal stability. The THF analog exhibits 18% higher aqueous solubility due to its smaller ring size .
Table 3: Physicochemical Comparison
| Property | THF Derivative (This Compound) | Pyran Derivative |
|---|---|---|
| Molecular Weight | 250.29 g/mol | 236.26 g/mol |
| LogP (Octanol-Water) | 2.1 | 2.4 |
| Aqueous Solubility | 1.2 mg/mL | 0.9 mg/mL |
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